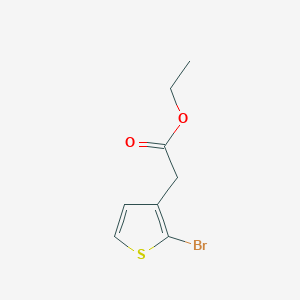

Ethyl 2-(2-bromothiophen-3-yl)acetate

Description

Ethyl 2-(2-bromothiophen-3-yl)acetate (CAS: 720662-89-5) is a brominated thiophene derivative with the molecular formula C₈H₉BrO₂S and a molecular weight of 249.125 g/mol . Structurally, it consists of a thiophene ring substituted with a bromine atom at position 2 and an ethyl acetate group (-OCOCH₂CH₃) at position 3 (Figure 1). The bromine atom enhances electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura), while the ester group offers versatility for hydrolysis or transesterification.

Properties

CAS No. |

720662-89-5 |

|---|---|

Molecular Formula |

C8H9BrO2S |

Molecular Weight |

249.13 g/mol |

IUPAC Name |

ethyl 2-(2-bromothiophen-3-yl)acetate |

InChI |

InChI=1S/C8H9BrO2S/c1-2-11-7(10)5-6-3-4-12-8(6)9/h3-4H,2,5H2,1H3 |

InChI Key |

CXXSHQCRSFGZFT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=C(SC=C1)Br |

Origin of Product |

United States |

Scientific Research Applications

Biological Activities

Recent studies have highlighted the biological activities associated with ethyl 2-(2-bromothiophen-3-yl)acetate, particularly its potential as a therapeutic agent:

- Antimicrobial Activity : Preliminary investigations suggest that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics .

- Anticancer Potential : Research indicates that this compound may interact with specific molecular targets involved in cancer pathways, suggesting its role in drug development for cancer treatment .

Comparative Studies

Comparative analyses with structurally similar compounds reveal unique characteristics that enhance the utility of this compound:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Ethyl 2-(2-chlorothiophen-3-yl)acetate | Chlorine atom at the 2-position | Less reactive than the brominated analog |

| Ethyl 2-(2-fluorothiophen-3-yl)acetate | Fluorine atom at the 2-position | Exhibits different electronic properties |

| Ethyl 2-(2-iodothiophen-3-yl)acetate | Iodine atom at the 2-position | More reactive due to larger size |

The bromine substituent in this compound imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs, making it particularly valuable in synthetic applications where bromine's reactivity is advantageous.

Case Studies

- Synthesis and Evaluation of Antioxidant Activity : A study demonstrated that derivatives of this compound exhibited significant antioxidant properties, indicating potential applications in health supplements and pharmaceuticals.

- Drug Development Research : Ongoing research is exploring the interactions of this compound with biological targets, focusing on its mechanism of action and pharmacokinetics to optimize its therapeutic potential .

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Analysis of Key Compounds

Q & A

Basic: What are the optimized synthetic routes for Ethyl 2-(2-bromothiophen-3-yl)acetate, and how can reaction efficiency be improved?

Answer:

The synthesis typically involves alkylation or esterification reactions. A common approach is the nucleophilic substitution of 2-bromothiophene derivatives with ethyl bromoacetate under basic conditions. Key parameters include:

- Solvent selection: Polar aprotic solvents (e.g., DMF, THF) enhance reactivity .

- Catalyst/base: K₂CO₃ or NaH facilitates deprotonation and accelerates the reaction .

- Temperature: Reactions are often conducted at 60–80°C to balance yield and side-product formation .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate eluent) is recommended for isolating the pure ester .

Optimization Strategies:

- Monitor reaction progress via TLC.

- Use excess ethyl bromoacetate (1.2–1.5 equivalents) to drive the reaction to completion .

Basic: Which analytical techniques are critical for characterizing this compound, and what are the diagnostic spectral markers?

Answer:

- ¹H/¹³C NMR:

- Mass Spectrometry (EI-MS): Look for molecular ion peaks ([M]⁺) and fragments corresponding to loss of ethyl or bromine groups .

- GC-MS: Retention time and fragmentation patterns (e.g., m/z 212 for the parent ion) confirm purity .

Advanced: How can X-ray crystallography with SHELX programs resolve structural ambiguities in this compound?

Answer:

- Data Collection: Use single-crystal X-ray diffraction (SCXRD) to obtain intensity data. SHELXT automates space-group determination and initial structure solution .

- Refinement (SHELXL):

- Validation: Check R-factor convergence (<5%) and CCDC deposition guidelines .

Advanced: How should researchers address contradictions between experimental NMR data and computational predictions?

Answer:

- Troubleshooting Steps:

- Verify sample purity via GC-MS or HPLC .

- Re-examine solvent effects: Deuterated solvents (e.g., CDCl₃) may shift proton signals .

- Compare with literature: Cross-reference with structurally similar compounds (e.g., ethyl bromoacetate derivatives) .

- Perform DFT calculations: Optimize geometry using Gaussian or ORCA and simulate NMR shifts .

Basic: What storage protocols ensure the stability of this compound?

Answer:

- Temperature: Store at –20°C in airtight containers to prevent hydrolysis .

- Light exposure: Use amber vials to avoid photodegradation of the bromothiophene moiety .

- Stability testing: Monitor degradation via periodic NMR or GC-MS over 6–12 months .

Advanced: How can hybrid experimental-computational workflows validate the electronic properties of this compound?

Answer:

- DFT/Molecular Modeling:

- Experimental Validation:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.